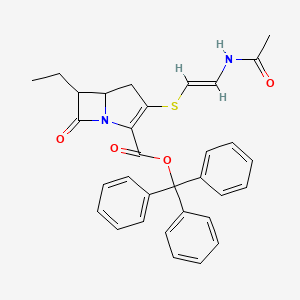
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, triphenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo(320)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, triphenylmethyl ester is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives typically involves multiple steps, including the formation of the bicyclic core and the introduction of various substituents. One common method involves the cyclization of suitable precursors under controlled conditions to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives have numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as catalysts in various reactions.
Biology: They have potential as bioactive molecules, with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific structure and functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives: These compounds share the same bicyclic core but differ in their substituents, leading to variations in reactivity and applications.
Other bicyclic compounds: Compounds with similar bicyclic structures but different heteroatoms or functional groups can exhibit different properties and uses.
Uniqueness
The uniqueness of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, triphenylmethyl ester lies in its specific combination of functional groups and the resulting reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
72615-17-9 |
|---|---|
Molecular Formula |
C32H30N2O4S |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
trityl 3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H30N2O4S/c1-3-26-27-21-28(39-20-19-33-22(2)35)29(34(27)30(26)36)31(37)38-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-20,26-27H,3,21H2,1-2H3,(H,33,35)/b20-19+ |
InChI Key |
MBOMUIAGSQENJC-FMQUCBEESA-N |
Isomeric SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)S/C=C/NC(=O)C |
Canonical SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC=CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


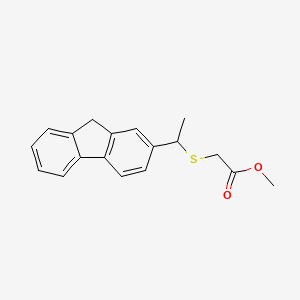
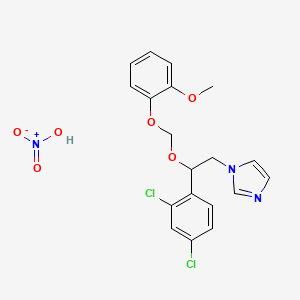
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
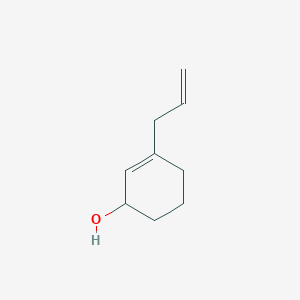
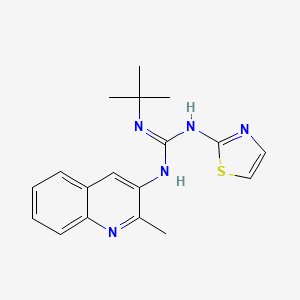
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
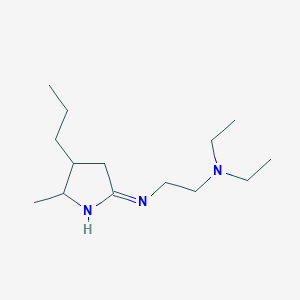
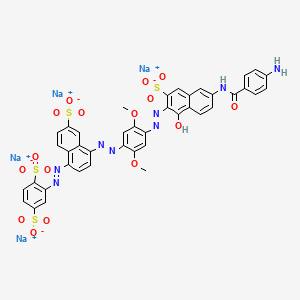
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)

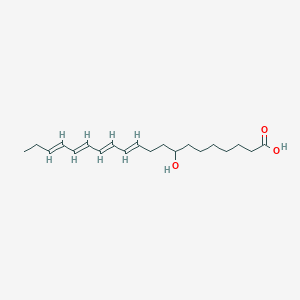
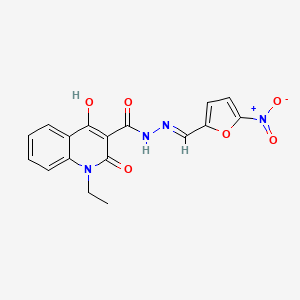
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
